molecular formula C17H21BrN2O2 B2784572 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol CAS No. 890604-88-3

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol

Cat. No.: B2784572
CAS No.: 890604-88-3
M. Wt: 365.271
InChI Key: KDOOEZRRXACFFT-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol is a useful research compound. Its molecular formula is C17H21BrN2O2 and its molecular weight is 365.271. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

The study of antipyrine-like derivatives, including compounds with bromo and chloro substituents on pyrazolyl benzamides, provides insights into their intermolecular interactions and structural characterization. These compounds exhibit significant stabilization through a combination of hydrogen bonds and π-interactions, including C–H⋯π and lone pair⋯π contacts, which are critical for their solid-state structures. Detailed analysis through Hirshfeld surface analysis and DFT calculations highlights the relevance of these interactions for molecular assembly and stability, suggesting potential applications in materials science and molecular design (Saeed et al., 2020).

Photoinduced Tautomerization and Proton Transfer

Research on pyrazolyl pyridines reveals the occurrence of three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes result in dual luminescence and bimodal irreversible kinetic coupling, indicating potential for applications in photophysics and the development of optical materials with unique luminescent properties (Vetokhina et al., 2012).

Coordination Chemistry and Metal Complex Formation

A study on pyrazole-derived 1,2-amino alcohols reveals their ability to coordinate with transition metal ions, forming mono- and multinuclear complexes. This coordination is characterized through spectroscopy and magnetic measurements, indicating potential applications in the synthesis of metal-organic frameworks (MOFs) and catalysis (Seubert et al., 2011).

Antimicrobial Activities

The synthesis and characterization of pyrazole derivatives demonstrate their significant antimicrobial activities, offering a promising avenue for the development of new antimicrobial agents. This is particularly relevant in addressing the growing concern over antibiotic resistance and the need for novel therapeutic compounds (Sherkar & Bhandarkar, 2015).

Catalytic Activities and Synthetic Applications

The catalysis of rapid propargylation of heteroaromatic systems by α-aryl-substituted propargyl alcohols in the presence of indium(III) bromide showcases the utility of these compounds in organic synthesis. Their ability to undergo smooth coupling with high regioselectivity under mild conditions highlights their potential as versatile reagents in synthetic organic chemistry (Yadav et al., 2007).

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-11-17(18)12(2)20(19-11)9-15(21)10-22-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,21H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOOEZRRXACFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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